molecular formula C16H16O2 B14449387 4-Methyl-2,2-diphenyl-1,3-dioxolane CAS No. 77130-19-9

4-Methyl-2,2-diphenyl-1,3-dioxolane

Cat. No.: B14449387
CAS No.: 77130-19-9
M. Wt: 240.30 g/mol
InChI Key: YHVLKNAMTNMPIK-UHFFFAOYSA-N
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Description

4-Methyl-2,2-diphenyl-1,3-dioxolane (CAS RN: 62560-40-1) is a substituted 1,3-dioxolane derivative characterized by two phenyl groups at the 2-position and a methyl group at the 4-position of the dioxolane ring. This compound belongs to the family of cyclic acetals, typically synthesized via acid-catalyzed reactions between diols and carbonyl compounds, such as ketones or aldehydes .

Properties

CAS No.

77130-19-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-methyl-2,2-diphenyl-1,3-dioxolane

InChI

InChI=1S/C16H16O2/c1-13-12-17-16(18-13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

YHVLKNAMTNMPIK-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2,2-diphenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method involves the reaction of 1,2-diols with ketones under acidic conditions. For instance, the reaction of 1,2-diol with acetone in the presence of an acid catalyst can yield the desired dioxolane derivative .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. Catalysts such as graphene oxide, Lewis acids (e.g., SnCl2, BF3.OEt2), and solid Brønsted acids (e.g., zeolites) are commonly employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,2-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected 1,3-Dioxolanes

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-Methyl-2,2-diphenyl-1,3-dioxolane 62560-40-1 C₁₇H₁₈O₂ 254.33 High stability; synthetic intermediate Pharmaceuticals, polymers
4-Methyl-2-phenyl-1,3-dioxolane 2568-25-4 C₁₀H₁₂O₂ 164.20 Volatile; natural occurrence Flavoring, plant extracts
4-Methyl-2-pentyl-1,3-dioxolane 1599-49-1 C₉H₁₈O₂ 158.24 Fruity odor; low taste threshold Food additives, perfumes
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 6414-32-0 C₁₁H₁₄O₃ 194.23 Polar; methoxy substitution Research, specialty chems

Table 2: Stability and Conformational Data of 2-Phenyl-1,3-dioxolane Derivatives

Substituent (R) Energy Difference (kcal/mol) Dihedral Angle (°) Bond Length C7–H1 (Å)
Phenyl 2.4–5.4 15–25 1.09–1.11
4-Methoxyphenyl Not reported ~20 1.10

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